- Effective multi-step functional biotransformations of steroids by a newly isolated Fusarium oxysporum SC1301, Tetrahedron, 2013, 69(1), 184-189

Cas no 968-93-4 (testolactone)

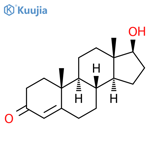

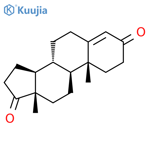

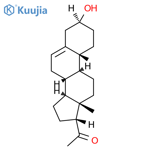

testolactone structure

testolactone 化学的及び物理的性質

名前と識別子

-

- testolactone

- -TESTOLACTONE

- 1,2,3,4,4a,4b,7,9,10,10a-decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthren

- 1,2-dehydrotestololactone

- 1,2-didehydro-testololacton

- 17alpha-oxo-d-homo-1,4-androstadiene-3,17-dione

- 17-secoandrosta-1,4-dien-17-oicacid,13-hydroxy-3-oxo-1delta-lactone

- 1-dehydrotestololactone

- delta(1)-dehydrotestolactone

- Δ1-Testolactone

- TESTOLACTONE,USP24

- Testosterone

- 17a-oxa-D-homo-1,4-androstadien-3,17-dione

- fludestrin

- sq9538

- teolit

- teslac

- teslak

- testolacton

- testololactone

- 1,2-Didehydrotestololactone

- 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid delta-lactone

- (4aS,4bR,10aR,10bS,12aS)-3,4,4a,5,6,10a,10b,11,12,12a-Decahydro-10a,12a-dimethyl-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione (ACI)

- 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, δ-lactone (6CI, 8CI)

- D-Homo-17a-oxaandrosta-1,4-diene-3,17-dione (ZCI)

- Testololactone, 1-dehydro- (7CI)

- 17a-Oxa-D-homo-1,4-androstadiene-3,17-dione

- 2H-Phenanthro[2,1-b]pyran-2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, [4aS-(4aα,4bβ,10aβ,10bα,12aβ)]-

- MeSH ID: D013738

- NSC 23759

- SQ 9538

- Δ1-Dehydrotestololactone

- Δ1-Testololactone

- TESTOLACTONE [USP-RS]

- 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid lactone

- Testolactona [INN-Spanish]

- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(3H)-dione

- 13-Hydroxy-3-0x0-13,17-secoandrosta-1,4-dien-17-oic Acid Delta-Lactone

- Testolactona (INN-Spanish)

- Testolactonum (INN-Latin)

- BDBM50367848

- BPEWUONYVDABNZ-DZBHQSCQSA-N

- TESTOLACTONE (USP IMPURITY)

- D00153

- CS-5268

- TESTOLACTONE [WHO-DD]

- CHEMBL1571

- delta(1)-Testolactone

- .DELTA.1-Testololactone

- BRD-K69636617-001-01-7

- Testolactonum [INN-Latin]

- therapeutic testolactone

- HMS3750O07

- Tox21_111576

- 17a-Oxa-D-homoandrosta-1,17-dione

- TESLAC (TN)

- 1 Dehydrotestolactone

- NSC 12173

- Testolactonum

- DB00894

- TESTOLACTONE [MI]

- 1-Dehydrotestolactone

- TESTOLACTONE [ORANGE BOOK]

- NCI60_001908

- SQ-9538

- HSDB 3255

- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho(2,1-f)chromene-2,8(4bH)-dione

- NCGC00159329-02

- Testolactona

- Testololactone, 1,2-didehydro-

- Testolactone (USAN:USP:INN)

- Q3985253

- D-Homo-17A-oxaandrosta-1,4-diene-3,17-dione

- Testolactone [USAN:USP:INN]

- W-100129

- 3-oxo-13,17-secoandrosta-1,4-dieno-17,13alpha-lactone

- Testolattone

- NS00004469

- DELTA(1)-DEHYDROTESTOLOLACTONE

- .DELTA.1-Dehydrotestololactone

- TESTOLACTONE [VANDF]

- Testolactone ciii

- delta1-Testololactone

- DTXCID303644

- C02197

- Testolattone [DCIT]

- TESTOLACTONE [INN]

- delta(1)-Testololactone

- EINECS 213-534-6

- GTPL7303

- TESTOLACTONE CIII [USP-RS]

- TESTOLACTONE [USAN]

- TESTOLACTONE [HSDB]

- NSC-23759

- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(4bH)-dione

- Testololactone, 1-dehydro-

- TESTOLACTONE [USP IMPURITY]

- CAS-968-93-4

- 13,4-dien-17-oic acid, 13.alpha.-hydroxy-3-oxo-, .delta.-lactone

- 968-93-4

- TESTOLACTONE CIII (USP-RS)

- UNII-6J9BLA949Q

- CHEBI:9460

- Testolactone (USP/INN)

- 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, .delta.-lactone

- 1,2,3,4,4a,4b,7,9,10,10a-Decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone

- Delta1-Testolactone

- D-Homo-17a-oxaandrosta-1,17-dione

- 2H-Phenanthro[2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, lactone

- 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, delta-lactone

- .DELTA.1-Dehydrotestolactone

- TESTOLACTONE (USP-RS)

- AKOS015840139

- 6J9BLA949Q

- NSC23759

- BCP10926

- 13-Hydroxy-3-oxo-13,4-dien-17-oic acid .delta.-lactone

- LMST02020084

- DTXSID2023644

- Testololactone,2-didehydro-

- SCHEMBL4053

- Delta-1-testololactone

- 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, lactone

- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione

- HY-13763

-

- MDL: MFCD00866295

- インチ: 1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1

- InChIKey: BPEWUONYVDABNZ-DZBHQSCQSA-N

- ほほえんだ: C[C@]12C=CC(=O)C=C1CC[C@H]1[C@@H]3CCC(=O)O[C@]3(CC[C@H]21)C

計算された属性

- せいみつぶんしりょう: 300.17300

- どういたいしつりょう: 300.172545

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 0

- 複雑さ: 602

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 43.4

じっけんとくせい

- 色と性状: Solid powder

- 密度みつど: 1.17

- ゆうかいてん: 218-219°

- ふってん: 482°Cat760mmHg

- フラッシュポイント: 213.4°C

- 屈折率: 1.567

- PSA: 43.37000

- LogP: 3.58990

- ひせんこうど: D23 -45.6° (c = 1.24 in chloroform)

testolactone セキュリティ情報

- シグナルワード:Warning

- ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

testolactone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-10 mg |

Testolactone |

968-93-4 | 98.82% | 10mg |

¥2925.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-2 mg |

Testolactone |

968-93-4 | 98.82% | 2mg |

¥1300.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-5 mg |

Testolactone |

968-93-4 | 98.82% | 5mg |

¥1950.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-50 mg |

Testolactone |

968-93-4 | 98.82% | 50mg |

¥7898.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-100 mg |

Testolactone |

968-93-4 | 98.82% | 100MG |

¥11847.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-25 mg |

Testolactone |

968-93-4 | 98.82% | 25mg |

¥5265.00 | 2021-09-23 |

testolactone 合成方法

合成方法 1

合成方法 2

はんのうじょうけん

1.1 Solvents: Dimethyl sulfoxide , Water ; 5 d, 24 °C

リファレンス

- Flexibility of the endogenous progesterone lactonisation pathway in Aspergillus tamarii KITA: transformation of a series of cortical steroid analogues, Journal of Steroid Biochemistry and Molecular Biology, 2004, 87(4-5), 301-308

合成方法 3

合成方法 4

合成方法 5

はんのうじょうけん

1.1 Solvents: Acetone , Water ; 8 d, 27 °C

リファレンス

- Transformation of steroids by Trichoderma hamatum, Enzyme and Microbial Technology, 2007, 40(6), 1615-1621

合成方法 6

合成方法 7

合成方法 8

合成方法 9

はんのうじょうけん

リファレンス

- Synthesis of androstane derivatives. XIV. Synthesis of ε1-testololactone and its derivatives, Zhurnal Obshchei Khimii, 1967, 37(6), 1252-6

合成方法 10

合成方法 11

合成方法 12

合成方法 13

testolactone Raw materials

- Testosterone

- Androsta-1,4-diene-3,17-dione

- Androstenedione

- Hydroxyprogesterone

- Pregnenolone

- Progesterone

- Boldenone

testolactone Preparation Products

testolactone 関連文献

-

Shabir H. Lone,Muzzaffar A. Bhat,Rayees A. Lone,Salman Jameel,Javeed A. Lone,Khursheed A. Bhat New J. Chem. 2018 42 4579

-

Ewa Koz?owska,Monika Urbaniak,Anna Kancelista,Monika Dymarska,Edyta Kostrzewa-Sus?ow,?ukasz St?pień,Tomasz Janeczko RSC Adv. 2017 7 31493

-

3. Expedient synthesis of lactone analogues of formestane as new potential aromatase inhibitorsElisiário J. Tavares da Silva,Maria L. Sá e Melo,André S. Campos Neves,José A. Paix?o,L. C. R. Andrade,Maria-José M. Almeida,M. M. R. Costa J. Chem. Soc. Perkin Trans. 1 1997 3487

-

Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2013 30 213

-

Marina P. Savi?,Jovana J. Ajdukovi?,Jovana J. Plav?a,Sofija S. Beki?,Andjelka S. ?eli?,Olivera R. Klisuri?,Dimitar S. Jakimov,Edward T. Petri,Evgenija A. Djurendi? Med. Chem. Commun. 2018 9 969

968-93-4 (testolactone) 関連製品

- 4416-57-3(Testololactone)

- 106505-90-2(Boldenone Cypionate)

- 13103-34-9(Boldenone Undecylenate)

- 977-32-2(Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量